Azulene-5-carbaldehyde
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Overview
Description
Azulene-5-carbaldehyde is an aromatic compound characterized by its unique structure, which consists of a fused five-membered and seven-membered ring system This non-benzenoid aromatic hydrocarbon is known for its deep blue color and distinct physicochemical properties this compound is a derivative of azulene, which is an isomer of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions: Azulene-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of azulene with formylating agents such as Vilsmeier-Haack reagent. This reaction typically occurs under mild conditions and yields the desired aldehyde product. Another method involves the oxidation of azulene-5-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Azulene-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids
Major Products Formed:
Oxidation: Azulene-5-carboxylic acid
Reduction: Azulene-5-methanol
Substitution: Various substituted azulene derivatives depending on the electrophile used
Scientific Research Applications
Azulene-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azulene-5-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways:
Anti-inflammatory Effects: Azulene derivatives inhibit the enzyme cyclooxygenase-2 (COX-2), reducing the biosynthesis of prostaglandins, which are key mediators of inflammation .
Anticancer Activity: Azulene compounds induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties: Azulene derivatives disrupt microbial cell membranes and inhibit the growth of bacteria and fungi .
Comparison with Similar Compounds
Azulene-5-carbaldehyde can be compared with other similar compounds, such as:
Azulene-1-carbaldehyde: Similar in structure but differs in the position of the aldehyde group, leading to variations in reactivity and applications .
Guaiazulene: A derivative of azulene with a methyl group at the 1-position, known for its anti-inflammatory and antioxidant properties .
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and physicochemical properties
Properties
CAS No. |
528598-37-0 |
---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
azulene-5-carbaldehyde |
InChI |
InChI=1S/C11H8O/c12-8-9-3-1-4-10-5-2-6-11(10)7-9/h1-8H |
InChI Key |
PIMSCHPMEIWQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CC2=CC(=C1)C=O |
Origin of Product |
United States |
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